molecular formula C14H20N4O4 B153677 ethyl 5-amino-1-[(tert-butoxycarbonyl)amino]-4-cyano-2-methyl-1H-pyrrole-3-carboxylate CAS No. 129378-20-7

ethyl 5-amino-1-[(tert-butoxycarbonyl)amino]-4-cyano-2-methyl-1H-pyrrole-3-carboxylate

Cat. No. B153677
CAS RN: 129378-20-7
M. Wt: 308.33 g/mol
InChI Key: LDAWRCSTMZJBMQ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-[(tert-butoxycarbonyl)amino]-4-cyano-2-methyl-1H-pyrrole-3-carboxylate is a chemical compound with the molecular formula C14H20N4O4 . The tert-butoxycarbonyl (Boc) group is one of the more widely used amine protecting groups .


Synthesis Analysis

The synthesis of compounds similar to ethyl 5-amino-1-[(tert-butoxycarbonyl)amino]-4-cyano-2-methyl-1H-pyrrole-3-carboxylate often involves the use of tert-butoxycarbonyl (Boc) as a protecting group for amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses (TFA:CH2Cl2 (1:1)), reaction times ranging from 2-16 h depending on the substrate and a tedious purification process .


Molecular Structure Analysis

The molecular structure of ethyl 5-amino-1-[(tert-butoxycarbonyl)amino]-4-cyano-2-methyl-1H-pyrrole-3-carboxylate can be analyzed using techniques such as 1H-NMR and 13C-NMR . For example, the 1H-NMR spectrum would show peaks corresponding to the various types of protons in the molecule, and the 13C-NMR spectrum would show peaks corresponding to the various types of carbons .


Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl 5-amino-1-[(tert-butoxycarbonyl)amino]-4-cyano-2-methyl-1H-pyrrole-3-carboxylate include its molecular weight, which is 308.33300 . Other properties such as its density, boiling point, and melting point are not specified in the available resources .

Scientific Research Applications

Peptide Synthesis

This compound is often used in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids during peptide assembly. It prevents unwanted side reactions and can be removed under mild acidic conditions without affecting the peptide chain .

Catalysis

Research has shown that Boc-protected amino acids can be used in catalysis. The stability of the Boc group under certain conditions makes it suitable for use in catalytic cycles, particularly in ionic liquids that offer several advantages over traditional solvents .

Environmental Chemistry

The compound’s ability to participate in high-temperature reactions without decomposition is valuable in environmental chemistry. It can be used in processes designed to break down pollutants or synthesize environmentally friendly materials .

Future Directions

The future directions for research on ethyl 5-amino-1-[(tert-butoxycarbonyl)amino]-4-cyano-2-methyl-1H-pyrrole-3-carboxylate could include further investigation into its synthesis, reactions, and potential applications. The use of sustainable and environmentally friendly methods for the synthesis and deprotection of Boc-protected amines is a topic of ongoing research .

Mechanism of Action

Target of Action

Compounds with similar structures are often used in proteomics research , suggesting that this compound may interact with proteins or enzymes in the body.

Mode of Action

It’s known that the tert-butoxycarbonyl (boc) group is a common protecting group used in peptide synthesis . This suggests that the compound might be involved in peptide or protein synthesis, possibly through the protection and deprotection of amino groups .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored at room temperature , indicating that temperature could affect its stability. Furthermore, the compound’s efficacy could be influenced by the pH, presence of other chemicals, and the specific biological environment in which it’s used.

properties

IUPAC Name

ethyl 5-amino-4-cyano-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4/c1-6-21-12(19)10-8(2)18(11(16)9(10)7-15)17-13(20)22-14(3,4)5/h6,16H2,1-5H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAWRCSTMZJBMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1C#N)N)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474419
Record name ethyl 5-amino-1-[(tert-butoxycarbonyl)amino]-4-cyano-2-methyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-amino-1-[(tert-butoxycarbonyl)amino]-4-cyano-2-methyl-1H-pyrrole-3-carboxylate

CAS RN

129378-20-7
Record name ethyl 5-amino-1-[(tert-butoxycarbonyl)amino]-4-cyano-2-methyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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